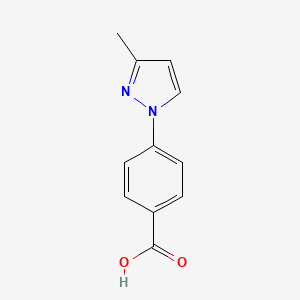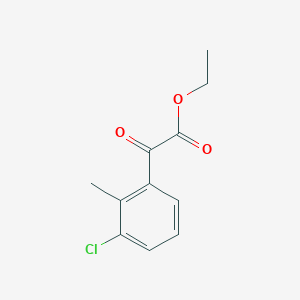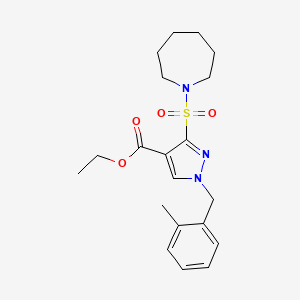
Acide 4-(3-méthyl-1H-pyrazol-1-yl)benzoïque
Vue d'ensemble
Description
“4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular weight of 202.21 . It is a solid substance .
Synthesis Analysis
There are several methods to synthesize this compound. For instance, it can be synthesized from the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid . Another method involves the use of disubstituted compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It also shows different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . .Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du pyrazole, y compris l'« acide 4-(3-méthyl-1H-pyrazol-1-yl)benzoïque », ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres, qui sont nocifs pour les systèmes biologiques. L'activité antioxydante est cruciale car elle peut contribuer à prévenir les maladies liées au stress oxydatif telles que le cancer et les maladies cardiaques .
Propriétés Anticancéreuses
Des recherches ont indiqué que les dérivés du pyrazole présentent des activités anticancéreuses. Ils ont été testés in vitro sur des cellules de carcinome colorectal, montrant des propriétés cytotoxiques. Cela suggère des applications potentielles dans le développement de nouveaux médicaments anticancéreux, en particulier pour le traitement du cancer colorectal .
Effets Antimicrobiens
Ces composés ont montré une activité modérée contre les bactéries Gram-positives comme S. aureus et B. subtilis. Cela ouvre des possibilités pour leur utilisation dans la création de nouveaux agents antimicrobiens qui pourraient être efficaces contre certaines souches bactériennes .
Évaluation Antileishmanienne et Antimalarienne
Les dérivés de l'« this compound » ont été évalués pour leurs effets antileishmanien et antimalarien. Ces études sont importantes pour le développement de nouveaux traitements contre la leishmaniose et le paludisme, qui sont des problèmes de santé majeurs dans diverses régions du monde .
Études d'Accostage Moléculaire
Des études de simulation moléculaire ont été réalisées pour justifier l'activité in vitro puissante de ces composés. Ils ont montré des schémas d'ajustement souhaitables dans les sites actifs des protéines cibles, caractérisés par une énergie libre de liaison plus faible. Cela suggère leur potentiel en tant que composés de tête dans la découverte de médicaments .
Agents Chélatants
Les dérivés du pyrazole sont également utilisés comme agents chélatants pour différents ions métalliques. Cette application est importante dans divers domaines, y compris les sciences de l'environnement, où ils peuvent être utilisés pour éliminer les métaux lourds des eaux usées .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may interact with its targets to disrupt essential biological processes.
Biochemical Pathways
Based on the observed antimicrobial activity of related compounds , it can be inferred that this compound may interfere with pathways essential for bacterial growth and survival.
Result of Action
Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
4-(3-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOJVSWTZSAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)


![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)
![N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2358273.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)
![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)



![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)
![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
